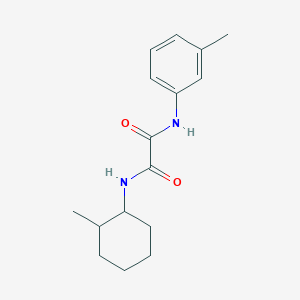![molecular formula C19H19NO6 B4114546 dimethyl 2-{[methoxy(phenyl)acetyl]amino}terephthalate](/img/structure/B4114546.png)
dimethyl 2-{[methoxy(phenyl)acetyl]amino}terephthalate
Vue d'ensemble
Description
Dimethyl 2-{[methoxy(phenyl)acetyl]amino}terephthalate, also known as DMAPT, is a synthetic compound that has shown potential in cancer research. DMAPT is a derivative of terephthalic acid, which is commonly used in the production of plastics and polyester fibers. However, DMAPT has been found to have anti-cancer properties and is currently being studied for its potential use in cancer treatment.
Mécanisme D'action
The exact mechanism of action of dimethyl 2-{[methoxy(phenyl)acetyl]amino}terephthalate is not yet fully understood. However, it is believed to work by inhibiting the activity of the transcription factor NF-κB, which is involved in the regulation of cell growth and survival. By inhibiting NF-κB, dimethyl 2-{[methoxy(phenyl)acetyl]amino}terephthalate may be able to induce apoptosis in cancer cells and prevent their growth.
Biochemical and Physiological Effects:
dimethyl 2-{[methoxy(phenyl)acetyl]amino}terephthalate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cancer development. dimethyl 2-{[methoxy(phenyl)acetyl]amino}terephthalate has also been found to increase the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of dimethyl 2-{[methoxy(phenyl)acetyl]amino}terephthalate is that it has shown promising results in preclinical studies and has a relatively low toxicity profile. However, one limitation is that it may not be effective in all types of cancer and may have limited efficacy as a single agent. Additionally, more research is needed to determine the optimal dosing and administration of dimethyl 2-{[methoxy(phenyl)acetyl]amino}terephthalate.
Orientations Futures
There are several potential future directions for research on dimethyl 2-{[methoxy(phenyl)acetyl]amino}terephthalate. One area of interest is the development of combination therapies that include dimethyl 2-{[methoxy(phenyl)acetyl]amino}terephthalate with other anti-cancer agents. Another potential direction is the investigation of dimethyl 2-{[methoxy(phenyl)acetyl]amino}terephthalate in combination with radiation therapy. Additionally, further research is needed to better understand the mechanism of action of dimethyl 2-{[methoxy(phenyl)acetyl]amino}terephthalate and its potential use in the treatment of various types of cancer.
Applications De Recherche Scientifique
Dimethyl 2-{[methoxy(phenyl)acetyl]amino}terephthalate has been found to have anti-cancer properties and is currently being studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis (cell death) in various types of cancer, including breast, prostate, and pancreatic cancer.
Propriétés
IUPAC Name |
dimethyl 2-[(2-methoxy-2-phenylacetyl)amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-24-16(12-7-5-4-6-8-12)17(21)20-15-11-13(18(22)25-2)9-10-14(15)19(23)26-3/h4-11,16H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVRSPPFFAEOKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-{[methoxy(phenyl)acetyl]amino}benzene-1,4-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4114463.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B4114468.png)

![N-[1-(1-adamantyl)butyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4114481.png)
![4-tert-butyl-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B4114489.png)
![diisopropyl 5-({[(4-nitrophenyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4114494.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(3-methylbutyl)benzamide](/img/structure/B4114502.png)
![N-1-adamantyl-4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4114520.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-N-(3,4-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4114543.png)
![N-[2-(2-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4114547.png)
![2-[(benzylthio)acetyl]-N-(2,3-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B4114552.png)
![2-(3,4,5-triethoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4114554.png)
![ethyl 4-{[(2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazino)carbonyl]amino}benzoate](/img/structure/B4114569.png)
![N-(2-chlorophenyl)-2-[2-methoxy-4-(1-piperidinylcarbonothioyl)phenoxy]acetamide](/img/structure/B4114576.png)